molecular formula C10H9ClN4 B15174937 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-

Cat. No.: B15174937
M. Wt: 220.66 g/mol
InChI Key: IPBDTKQNWGIJEE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a 4,5-dihydro-1H-imidazol-2-yl group at the 3-position

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.

    Imidazole Introduction: The 4,5-dihydro-1H-imidazol-2-yl group can be introduced through nucleophilic substitution reactions using imidazole derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may have varying biological activities and properties. For instance:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H9ClN4/c11-6-3-7-8(10-12-1-2-13-10)5-15-9(7)14-4-6/h3-5H,1-2H2,(H,12,13)(H,14,15)

InChI Key

IPBDTKQNWGIJEE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CNC3=C2C=C(C=N3)Cl

Origin of Product

United States

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